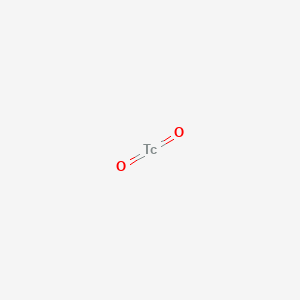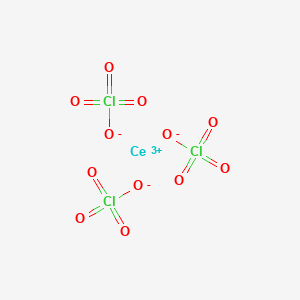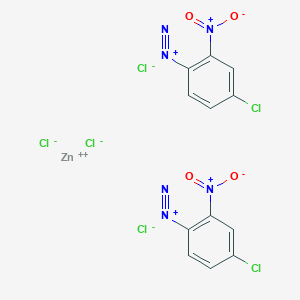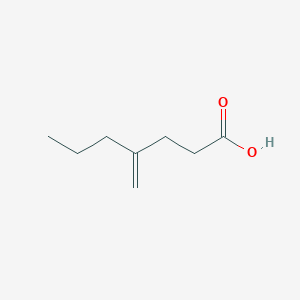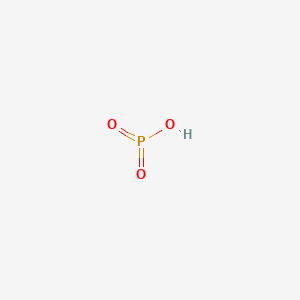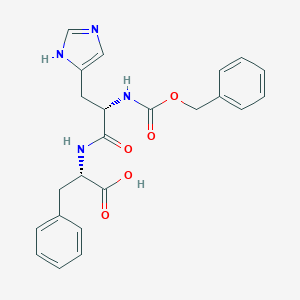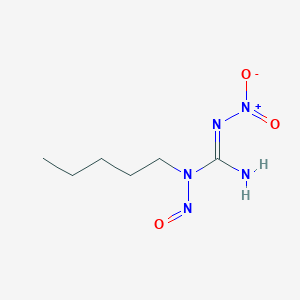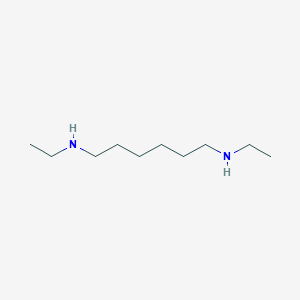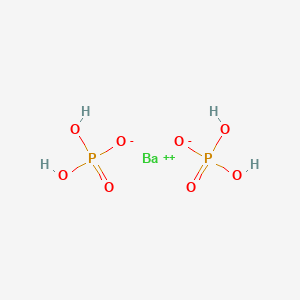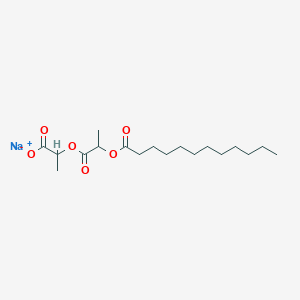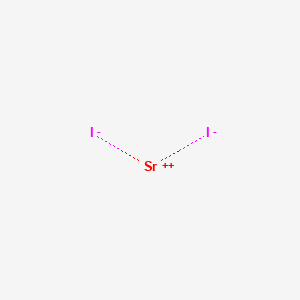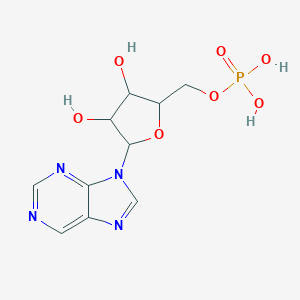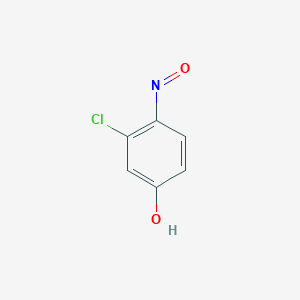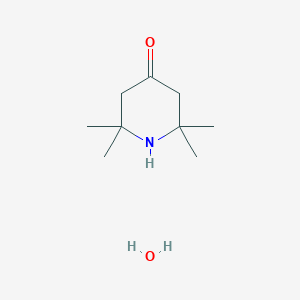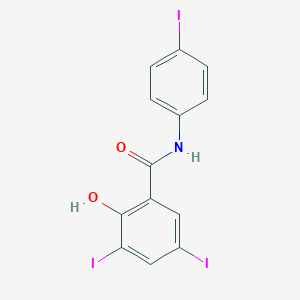
Triiodosalicylanilide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triiodosalicylanilide (TISA) is a synthetic compound that belongs to the salicylanilide family. It is a potent antiparasitic agent and has been used extensively in veterinary medicine for the treatment of various parasitic infections. TISA has also been studied for its potential use in human medicine due to its broad-spectrum antiparasitic activity.
Mécanisme D'action
Triiodosalicylanilide exhibits its antiparasitic activity by inhibiting the mitochondrial respiration of parasites. It disrupts the electron transport chain, leading to the accumulation of reactive oxygen species (ROS) and ultimately causing the death of the parasite.
Effets Biochimiques Et Physiologiques
Triiodosalicylanilide has been shown to have a low toxicity profile in animals and humans. It is rapidly metabolized in the liver and excreted in the urine. Triiodosalicylanilide has also been shown to have immunomodulatory effects and can enhance the immune response against parasites.
Avantages Et Limitations Des Expériences En Laboratoire
Triiodosalicylanilide has several advantages as an antiparasitic agent for laboratory experiments. It has a broad-spectrum activity against various parasites, is easy to synthesize, and has a low toxicity profile. However, Triiodosalicylanilide has some limitations, such as its poor solubility in water and its potential to induce drug resistance in parasites.
Orientations Futures
There are several future directions for the research and development of Triiodosalicylanilide. One potential area of research is the use of Triiodosalicylanilide as a combination therapy with other antiparasitic agents to enhance its efficacy. Another area of research is the development of Triiodosalicylanilide analogs with improved solubility and potency. Additionally, Triiodosalicylanilide could be studied for its potential use in the treatment of parasitic infections in humans.
Conclusion:
In conclusion, Triiodosalicylanilide is a potent antiparasitic agent with a broad-spectrum activity against various parasites. It has several advantages as an antiparasitic agent for laboratory experiments, including its low toxicity profile and ease of synthesis. However, further research is needed to explore its potential use in human medicine and to develop more potent and effective analogs.
Méthodes De Synthèse
Triiodosalicylanilide is synthesized by the reaction of salicylic acid, aniline, and iodine in the presence of a catalyst. The reaction yields a mixture of mono- and di-iodo derivatives of salicylanilide, which are then separated by chromatographic techniques.
Applications De Recherche Scientifique
Triiodosalicylanilide has been extensively studied for its antiparasitic activity against a wide range of parasites, including protozoa, helminths, and arthropods. It has been shown to be highly effective against various parasites, such as Eimeria spp., Fasciola hepatica, Haemonchus contortus, and Sarcoptes scabiei.
Propriétés
Numéro CAS |
14437-45-7 |
|---|---|
Nom du produit |
Triiodosalicylanilide |
Formule moléculaire |
C13H8I3NO2 |
Poids moléculaire |
590.92 g/mol |
Nom IUPAC |
2-hydroxy-3,5-diiodo-N-(4-iodophenyl)benzamide |
InChI |
InChI=1S/C13H8I3NO2/c14-7-1-3-9(4-2-7)17-13(19)10-5-8(15)6-11(16)12(10)18/h1-6,18H,(H,17,19) |
Clé InChI |
QOUSLZBAJRLUGM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C(=CC(=C2)I)I)O)I |
SMILES canonique |
C1=CC(=CC=C1NC(=O)C2=C(C(=CC(=C2)I)I)O)I |
Autres numéros CAS |
14437-45-7 |
Synonymes |
3-Iodo-N-(3,4-diiodophenyl)-2-hydroxybenzamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



